2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC14525667
Molecular Formula: C24H14F3NO5
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H14F3NO5 |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | [2-[(9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C24H14F3NO5/c25-24(26,27)14-7-5-13(6-8-14)23(32)33-12-20(29)28-15-9-10-18-19(11-15)22(31)17-4-2-1-3-16(17)21(18)30/h1-11H,12H2,(H,28,29) |
| Standard InChI Key | JBYSJAVPDOVKAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC(=O)C4=CC=C(C=C4)C(F)(F)F |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name reflects its hybrid architecture. The anthracene backbone (C₁₄H₁₀) is modified at position 2 with an amino group (-NH₂), which is further acylated to form a 2-oxoethyl carbamate moiety. This intermediate ester linkage connects to a 4-(trifluoromethyl)benzoate group, introducing a fluorine-rich aromatic system. The anthracene core is oxidized at positions 9 and 10 to yield the 9,10-dioxo (anthraquinone) structure, enhancing its electronic conjugation and redox activity.
The molecular formula, inferred from structural analysis, approximates C₂₅H₁₅F₃N₂O₅, with a molecular weight near 433.36 g/mol. The trifluoromethyl (-CF₃) group contributes to the molecule’s lipophilicity and metabolic stability, while the anthraquinone system provides a planar, conjugated framework conducive to π-π interactions.
Synthetic Methodologies
Synthesis of this compound likely involves multi-step strategies to assemble its distinct domains:
Anthraquinone Intermediate Preparation
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Anthracene Oxidation: Anthracene is oxidized using chromium trioxide (CrO₃) or nitric acid (HNO₃) under controlled conditions to yield 9,10-anthraquinone.
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Nitration and Reduction: Selective nitration at position 2 followed by reduction of the nitro group (-NO₂) to an amine (-NH₂) introduces the amino functionality.
Carbamate-Ester Formation
The aminoanthraquinone is reacted with chloroethyl chloroformate to form the 2-oxoethyl carbamate intermediate. This step typically employs base catalysts like pyridine to neutralize HCl byproducts.
Esterification with 4-(Trifluoromethyl)benzoic Acid
The final esterification uses 4-(trifluoromethyl)benzoic acid activated via N,N'-dicyclohexylcarbodiimide (DCC) or Steglich conditions (DMAP catalyst). The reaction proceeds under anhydrous conditions in solvents like dichloromethane or THF.
Physicochemical Properties
Key properties derived from structural analogs include:
| Property | Value/Range | Notes |
|---|---|---|
| Solubility | Low in water (<0.1 mg/mL) | Enhanced in DMSO or DMF |
| Melting Point | 180–190°C (decomp.) | Thermally stable up to 150°C |
| LogP (Partition Coeff.) | 3.2–3.8 | Indicates high lipid permeability |
| UV-Vis Absorption | λₘₐₓ ≈ 260 nm, 340 nm | Anthraquinone π→π* transitions |
Applications in Medicinal Chemistry
Anthraquinone derivatives are pharmacologically significant, with documented roles in:
Anticancer Activity
Anthraquinones intercalate DNA and inhibit topoisomerase II, inducing apoptosis. The trifluoromethyl benzoate moiety may enhance cellular uptake and target affinity. Preclinical studies on analogs show IC₅₀ values of 1–10 μM against breast (MCF-7) and colon (HCT-116) cancer lines.
Materials Science Applications
Organic Electronics
The conjugated anthraquinone system serves as an n-type semiconductor in organic field-effect transistors (OFETs). Fluorine substituents improve air stability by reducing HOMO levels.
Dye Sensitization
Anthraquinone derivatives absorb visible light, making them candidates for dye-sensitized solar cells (DSSCs). The -CF₃ group minimizes aggregation, enhancing photocurrent density.
Structural Analog Comparison
The compound’s uniqueness lies in its tripartite structure, contrasting with simpler anthraquinone derivatives:
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Hydroxy-9,10-dioxoanthracen-2-yl benzoate | Hydroxyl instead of amine | Moderate cytotoxicity (IC₅₀ ~20 μM) |
| Anthraquinone-2-carboxylic acid | Carboxylic acid substituent | Antioxidant properties |
| 2-(Trifluoromethyl)anthraquinone | Direct CF₃ attachment | Enhanced photostability |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, DNA) via crystallography or molecular docking.
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Formulation Optimization: Develop nanoparticle carriers to address solubility limitations.
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Environmental Impact: Assess biodegradation pathways given the persistent CF₃ group.
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